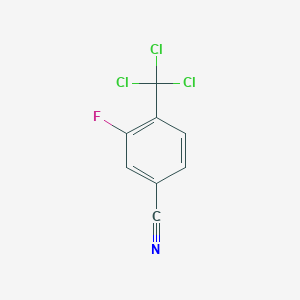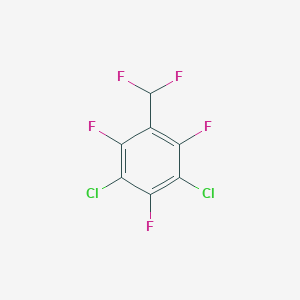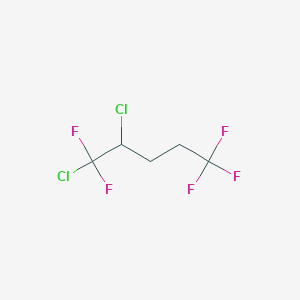
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% (2-PFTI-95) is an isocyanate compound with a wide range of applications in the chemical and pharmaceutical industries. 2-PFTI-95 is used as a reagent in the synthesis of pharmaceuticals, biocides, and other compounds. It is also used as an intermediate in the production of polyurethane foams, coatings, and adhesives. 2-PFTI-95 is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C.
Aplicaciones Científicas De Investigación
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and biocides. It is also used as a catalyst in the production of polyurethane foams, coatings, and adhesives. 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is also used in the synthesis of polymers and other materials.
Mecanismo De Acción
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is an isocyanate compound, which means that it is capable of forming covalent bonds with other molecules. When it reacts with phenol, the two molecules form a covalent bond, which is then broken by the addition of a catalyst such as sodium hydroxide. This process results in the formation of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%.
Biochemical and Physiological Effects
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C. It is not considered to be toxic, however, it can be irritating to the eyes and skin. It is also a flammable liquid, and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% in laboratory experiments is its high purity, which is typically around 95%. This makes it ideal for use in the synthesis of a wide variety of compounds. However, it is a volatile liquid, and should be handled with caution. It is also flammable and can be irritating to the eyes and skin.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%. It could be used in the synthesis of new pharmaceuticals, biocides, and other compounds. It could also be used as a catalyst in the production of polyurethane foams, coatings, and adhesives. Additionally, it could be used in the synthesis of polymers and other materials. Finally, 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% could be used in the synthesis of new materials with improved properties.
Métodos De Síntesis
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is synthesized from the reaction of phenol and trifluoromethylphenyl isocyanate. Phenol is reacted with trifluoromethylphenyl isocyanate in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of around 70°C and the product is isolated by distillation. The yield of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is typically around 95%.
Propiedades
IUPAC Name |
2-isocyanato-1-phenoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)10-6-7-13(12(8-10)18-9-19)20-11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORQPCPJJRBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)




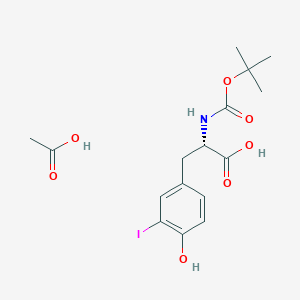
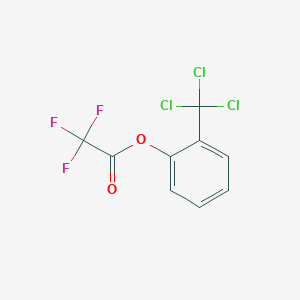

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

